3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid (CAS: 2090219-03-5) is a synthetic compound featuring a 2,6-dimethylbenzoic acid backbone modified with a fluorenylmethoxycarbonyl (Fmoc) group at the 3-position. The Fmoc moiety, a widely used protecting group in peptide synthesis, introduces steric bulk and hydrophobicity. The 2,6-dimethyl substituents on the aromatic ring induce steric twisting of the carboxyl group, altering its electronic conjugation and physicochemical behavior . This compound is primarily utilized as a building block in organic synthesis, particularly for applications requiring temporary amine protection and controlled release under basic conditions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-11-12-21(15(2)22(14)23(26)27)25-24(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMCAXILZVCSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The process includes the purification of the final product using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like carbodiimides or phosphonium salts.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling Reagents: Carbodiimides (e.g., DIC) and phosphonium salts (e.g., HATU) are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid is as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. This compound allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds.
Mechanism of Action in Peptide Synthesis
The Fmoc group can be easily removed under basic conditions, enabling the subsequent coupling of another amino acid. This property is crucial in solid-phase peptide synthesis, where sequential addition of amino acids is required.
Research indicates that this compound exhibits several biological activities that may have therapeutic implications:
Antitumor Activity
Studies have shown that derivatives containing the fluorenyl group can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. Animal models have demonstrated decreased swelling and inflammatory markers upon treatment with this compound.
Antioxidant Activity
Preliminary investigations indicate that it possesses antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cellular models.
Antitumor Studies
A study published in the Journal of Medicinal Chemistry reported significant inhibition of cancer cell growth using fluorenylmethoxycarbonyl derivatives. The study highlighted the enhanced cytotoxicity attributed to the fluorenyl moiety, which stabilizes the compound and improves its interaction with biological targets.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Significant inhibition of breast and colon cancer cell lines |
| Cancer Research | Induction of apoptosis in treated cells |
Inflammation Models
In a controlled study involving animal models, treatment with this compound resulted in reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.
| Model | Treatment | Outcome |
|---|---|---|
| Carrageenan-induced paw edema | Compound vs Control | Reduced swelling and inflammatory markers |
Oxidative Stress Protection
Research into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, suggesting its role in protecting cells from oxidative damage.
| Study | Findings |
|---|---|
| Antioxidant Research | Reduction of lipid peroxidation in stressed cells |
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |
| 4-methoxybenzoic acid | Low | Low | Low |
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethylbenzoic Acid (2,6-DMBA)
- Structure : Lacks the Fmoc group; features a free carboxyl group and methyl substituents at the 2- and 6-positions.
- Physicochemical Properties: Hydrophilicity: The steric twist of the carboxyl group reduces conjugation with the aromatic ring, increasing hydrophilicity compared to planar analogs like 3,5-dimethylbenzoic acid . Partitioning Behavior: Lower negative ΔGw→o (water-octanol) and ΔGw→c (water-cyclohexane) values due to reduced lipophilicity from the non-planar carboxyl group . Melting Point: 114–117°C .
- Applications : Primarily used as a model compound for studying steric effects in solubility and partitioning.
Fmoc-Protected Amino Acids (e.g., Fmoc-D-Cys(Acm)-OH)
- Structure : Share the Fmoc group but differ in backbone (e.g., cysteine vs. benzoic acid).
- Physicochemical Properties: Solubility: Benzoic acid derivatives (e.g., 3-(Fmoc-amino)-2,6-DMBA) exhibit lower aqueous solubility than aliphatic amino acids due to aromatic rigidity. Reactivity: The steric hindrance from 2,6-dimethyl groups may slow coupling reactions compared to unhindered Fmoc-amino acids .
- Applications: While Fmoc-amino acids are staples in peptide synthesis, 3-(Fmoc-amino)-2,6-DMBA may serve as a linker or spacer in solid-phase chemistry.
Other Fmoc-Modified Carboxylic Acids
- Example : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) .
- Comparison: Steric Effects: The azetidine ring in this compound introduces different steric constraints compared to the dimethyl-substituted aromatic ring in 3-(Fmoc-amino)-2,6-DMBA. Acid Strength: The benzoic acid group in 3-(Fmoc-amino)-2,6-DMBA is stronger (pKa ~4.2) than aliphatic carboxylic acids (pKa ~5), affecting deprotection conditions .
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,6-dimethylbenzoic acid (Fmoc-DMBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Fmoc-DMBA is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The molecular formula is , with a molecular weight of approximately 375.45 g/mol. Its structural features contribute to its stability and reactivity, making it suitable for various biochemical applications.
Mechanisms of Biological Activity
The biological activity of Fmoc-DMBA can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Fmoc-DMBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : The compound may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Antioxidant Properties : Preliminary studies suggest that Fmoc-DMBA exhibits antioxidant activity, which could protect cells from oxidative stress.
Therapeutic Applications
Fmoc-DMBA has potential applications in several therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit certain enzymes and pathways associated with tumor growth, Fmoc-DMBA is being investigated as a potential anti-cancer agent.
- Neuroprotection : The compound's antioxidant properties suggest it may be beneficial in protecting neuronal cells from damage in neurodegenerative diseases.
- Anti-inflammatory Effects : Research indicates that Fmoc-DMBA may reduce inflammation through modulation of inflammatory mediators.
Research Findings and Case Studies
Several studies have explored the biological activity of Fmoc-DMBA:
- In Vitro Studies : In cell culture experiments, Fmoc-DMBA demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. The compound was particularly effective against breast cancer cell lines (MCF-7) .
- Animal Models : In vivo studies using mouse models showed that administration of Fmoc-DMBA resulted in reduced tumor size and improved survival rates compared to controls. These findings support its potential as an anti-cancer agent .
- Mechanistic Insights : Further mechanistic studies revealed that Fmoc-DMBA induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent .
Data Summary
The following table summarizes key findings related to the biological activity of Fmoc-DMBA:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
